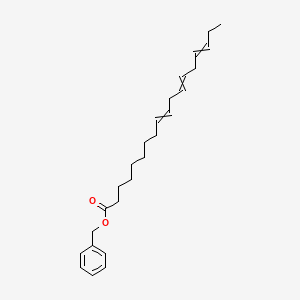
9,12,15-Octadecatrienoic acid, phenylmethyl ester, (9Z,12Z,15Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,12,15-Octadecatrienoic acid, phenylmethyl ester, (9Z,12Z,15Z)-: is a chemical compound that belongs to the class of fatty acid esters. It is derived from 9,12,15-octadecatrienoic acid, commonly known as linolenic acid, which is an essential fatty acid. The phenylmethyl ester form is created by esterifying the carboxyl group of linolenic acid with benzyl alcohol. This compound is characterized by its three conjugated double bonds in the cis configuration, making it a polyunsaturated fatty acid ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,12,15-octadecatrienoic acid, phenylmethyl ester, typically involves the esterification of linolenic acid with benzyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Linolenic acid+Benzyl alcoholAcid catalyst9,12,15-Octadecatrienoic acid, phenylmethyl ester+Water
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the product through distillation or chromatography to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds, leading to the formation of epoxides or hydroperoxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to yield the free acid and benzyl alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.
Substitution: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Epoxides, hydroperoxides.
Reduction: Benzyl alcohol, 9,12,15-octadecatrienol.
Substitution: Linolenic acid, benzyl alcohol.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of various polyunsaturated fatty acid derivatives. It is also used in studies involving the reactivity of conjugated double bonds.
Biology: In biological research, this compound is used to study the effects of polyunsaturated fatty acids on cell membranes and signaling pathways.
Industry: In the industrial sector, it is used in the production of biodegradable polymers and as a plasticizer in the manufacture of flexible plastics.
Mécanisme D'action
The biological activity of 9,12,15-octadecatrienoic acid, phenylmethyl ester, is primarily due to its polyunsaturated nature. The compound can integrate into cell membranes, affecting their fluidity and function. It can also act as a precursor to bioactive lipid mediators, such as prostaglandins and leukotrienes, which are involved in inflammatory and immune responses. The molecular targets include enzymes such as cyclooxygenases and lipoxygenases, which catalyze the formation of these lipid mediators.
Comparaison Avec Des Composés Similaires
- 9,12,15-Octadecatrienoic acid, methyl ester (Methyl linolenate)
- 9,12,15-Octadecatrienoic acid, ethyl ester (Ethyl linolenate)
- 9,12,15-Octadecatrienoic acid (Linolenic acid)
Comparison:
- Methyl and Ethyl Esters: These esters are similar in structure but differ in the alkyl group attached to the ester. They have similar reactivity but may differ in their physical properties such as boiling point and solubility.
- Linolenic Acid: The free acid form is more reactive in terms of esterification and other carboxyl group-related reactions. The ester forms are more stable and less prone to oxidation.
The uniqueness of 9,12,15-octadecatrienoic acid, phenylmethyl ester, lies in its phenylmethyl ester group, which can impart different solubility and reactivity characteristics compared to the methyl and ethyl esters.
Propriétés
Numéro CAS |
77509-02-5 |
|---|---|
Formule moléculaire |
C25H36O2 |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
benzyl octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C25H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(26)27-23-24-20-17-16-18-21-24/h3-4,6-7,9-10,16-18,20-21H,2,5,8,11-15,19,22-23H2,1H3 |
Clé InChI |
XOMBABWFKFXLII-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



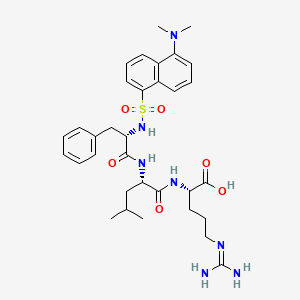
![2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B14431907.png)
![2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane](/img/structure/B14431913.png)

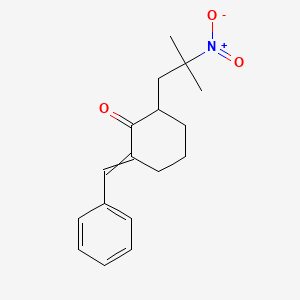
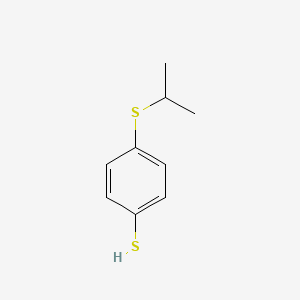



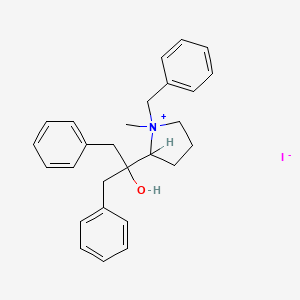
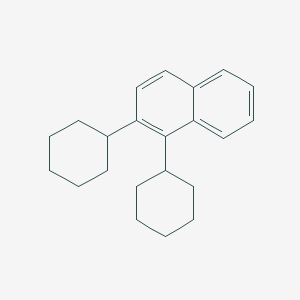
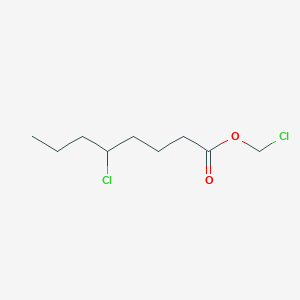
![3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B14431972.png)
